UBP 302

Description

Significance of Ionotropic Glutamate (B1630785) Receptors in Central Nervous System Function

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of rapid excitatory synaptic transmission in the mammalian CNS. wikipedia.orgtaylorandfrancis.comacs.org Upon binding of glutamate, iGluRs undergo conformational changes that open an intrinsic ion channel, allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), which leads to depolarization of the postsynaptic membrane and signal propagation. acs.orgnews-medical.net Based on their pharmacological properties and sequence similarity, iGluRs are classified into four main subtypes: AMPA receptors (AMPARs), kainate receptors (KARs), NMDA receptors (NMDARs), and delta receptors (GluD1 and GluD2). wikipedia.orgtaylorandfrancis.comnih.gov Each subtype exhibits distinct functional properties, kinetics, and localization, contributing to the diverse roles of glutamatergic signaling in the brain. nih.govfrontiersin.org Dysfunction of iGluRs has been implicated in numerous neurological and psychiatric disorders. acs.orgnews-medical.netnih.gov

Overview of Kainate Receptor Subtypes and Their Neurophysiological Roles

Kainate receptors (KARs) constitute a significant subfamily of iGluRs, activated selectively by the agonist kainate. wikipedia.org KARs are composed of five subunits: GluK1, GluK2, GluK3, GluK4, and GluK5 (formerly GluR5, GluR6, GluR7, KA1, and KA2, respectively). wikipedia.orgmdpi.com These subunits can assemble to form functional tetrameric receptors, either as homomers (composed of the same subunit, e.g., GluK1) or heteromers (composed of different subunits, e.g., GluK1/GluK2). wikipedia.orgmdpi.comelifesciences.org GluK1-3 subunits can form functional homomeric or heteromeric channels, while GluK4 and GluK5 require co-assembly with GluK1-3 to form functional receptors. mdpi.comelifesciences.org

KARs are widely expressed throughout the CNS, including the hippocampus, amygdala, cerebral cortex, and cerebellum. mdpi.com They are found in both pre- and postsynaptic compartments, playing diverse roles in modulating neuronal excitability and synaptic transmission. frontiersin.orgmdpi.comnih.govmdpi.com Postsynaptic KARs contribute to excitatory neurotransmission, often mediating slow synaptic currents. frontiersin.orgmdpi.com Presynaptic KARs are involved in modulating the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters, influencing synaptic plasticity such as long-term potentiation (LTP) and long-term depression (LTD). frontiersin.orgmdpi.comnih.govmdpi.comacs.org Beyond their ionotropic function, KARs have also been shown to engage in 'non-canonical' metabotropic signaling pathways through G protein-dependent or independent mechanisms. mdpi.comnih.govmdpi.com

Rationale for Selective Kainate Receptor Antagonist Development

Despite their established roles in neurophysiology and implication in various disorders, the precise functions of individual KAR subtypes have been historically difficult to dissect due to the lack of highly selective pharmacological tools. mdpi.comacs.orgresearchgate.net Many early antagonists showed limited selectivity between KARs and AMPARs or lacked specificity among KAR subunits. acs.orgresearchgate.net The development of selective antagonists for specific KAR subunits is crucial for several reasons:

Elucidating Subtype-Specific Functions: Highly selective antagonists allow researchers to isolate the contribution of individual KAR subunits to specific physiological processes and behaviors. acs.org

Understanding Pathophysiological Roles: Selective tools are essential for determining the involvement of specific KAR subtypes in the development and progression of neurological and psychiatric disorders. mdpi.comacs.orgresearchgate.net

Identifying Therapeutic Targets: Understanding the precise roles of KAR subtypes can reveal novel therapeutic targets for conditions such as epilepsy, pain, anxiety, and schizophrenia. mdpi.comacs.orgresearchgate.netnih.gov

The need for subtype-selective KAR antagonists has driven significant research efforts to synthesize compounds that can discriminate between KAR subunits and other iGluR subtypes. acs.orgresearchgate.net

Historical Context and Origin of UBP 302

This compound is a chemical compound that emerged from the pursuit of more selective pharmacological tools for studying kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit. Its development is linked to research into willardiine derivatives, a class of compounds known to interact with glutamate receptors. tocris.comhellobio.comnih.gov

This compound was characterized as a potent and selective antagonist of GluK1-subunit containing kainate receptors. tocris.comhellobio.comrndsystems.combio-techne.commedchemexpress.comcaymanchem.commedkoo.com It was developed at the University of Bristol. wikipedia.org this compound is the active (S)-enantiomer of the compound UBP 296. tocris.comhellobio.comrndsystems.combio-techne.com Research comparing UBP 296 and this compound demonstrated that the antagonist activity resided primarily in the (S)-enantiomer. nih.gov UBP 296, the precursor to this compound, was found to be significantly selective for GluK1 versus AMPA receptors and demonstrated selectivity among KAR subunits, showing preference for homomeric GluK1 receptors. nih.gov this compound inherited and improved upon this selectivity profile, becoming a valuable tool for investigating the specific roles of GluK1-containing KARs. tocris.comhellobio.comrndsystems.combio-techne.commedchemexpress.comcaymanchem.commedkoo.com

Research findings detailing the characterization of UBP 296 and the synthesis and pharmacology of related willardiine derivatives, including this compound, were published in the early to mid-2000s. tocris.comhellobio.comnih.govrndsystems.combio-techne.commedchemexpress.com These studies provided the foundational data establishing this compound as a key selective antagonist for GluK1-containing KARs.

Table 1: Selectivity Profile of this compound

| Receptor Subtype | Selectivity (Fold) vs. GluK1 | Apparent KD or IC50 | Reference |

| GluK1 (formerly GluR5) | - | 402 nM (KD) | tocris.comrndsystems.combio-techne.commedchemexpress.comcaymanchem.commedkoo.com |

| AMPA Receptors | ~260-fold lower affinity | - | tocris.comrndsystems.combio-techne.commedkoo.com |

| Recombinant Human GluK2 (formerly GluR6) | ~90-fold lower affinity | - | tocris.comrndsystems.combio-techne.commedkoo.com |

| Recombinant Human GluK5 (formerly KA2) | ~90-fold lower affinity | - | tocris.comrndsystems.combio-techne.commedkoo.com |

| NMDA Receptors | Little or no action | - | tocris.comrndsystems.combio-techne.commedkoo.com |

| Group I mGlu Receptors | Little or no action | - | tocris.comrndsystems.combio-techne.commedkoo.com |

Table 2: Key Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 333.3 | tocris.comrndsystems.combio-techne.comcaymanchem.com |

| Formula | C₁₅H₁₅N₃O₆ | tocris.comrndsystems.combio-techne.comcaymanchem.com |

| CAS Number | 745055-91-8 | tocris.comrndsystems.combio-techne.commedchemexpress.comcaymanchem.com |

| PubChem ID | 6420161 | tocris.combio-techne.com |

| Purity | ≥98% (HPLC) | tocris.comrndsystems.combio-techne.comcaymanchem.commedkoo.com |

| Solubility | Soluble in 1eq. NaOH (up to 25 mM), DMSO (up to 20 mM with warming) | tocris.comrndsystems.combio-techne.comcaymanchem.com |

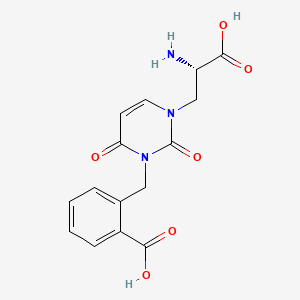

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIYULWYHDSXHL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423571 | |

| Record name | UBP-302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745055-91-8 | |

| Record name | (αS)-α-Amino-3-[(2-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745055-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UBP-302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({3-[(2S)-2-Amino-2-carboxyethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl}methyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBP-302 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ8AP4UA5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Receptor Interactions of Ubp 302

Kainate Receptor Subunit Selectivity and Affinity

UBP 302 exhibits a distinct selectivity profile within the kainate receptor family, showing high affinity and potency for receptors containing the GluK1 subunit. wikipedia.orgrndsystems.comtocris.commedkoo.com

High Affinity and Potency for GluK1 (GluR5) Subunit-Containing Kainate Receptors

Research indicates that this compound is a potent antagonist of GluK1 subunit-containing kainate receptors. It demonstrates an apparent KD of 402 nM for these receptors. rndsystems.comtocris.commedkoo.combio-techne.com This high affinity contributes to its effectiveness in blocking the activity mediated by GluK1-containing receptors. caymanchem.com Studies have shown that this compound can fully antagonize currents elicited in GluK1-containing heteromers. nih.gov

Differential Selectivity Against Other Kainate Receptor Subunits (e.g., GluK2, GluK5, GluK3)

While potent at GluK1-containing receptors, this compound displays differential selectivity against other kainate receptor subunits. It shows approximately 90-fold selectivity over recombinant human GluK2 (formerly GluR6) and GluK5 (formerly KA2)-containing kainate receptors. rndsystems.comtocris.commedkoo.com Specifically, it exhibits very little affinity for GluK2 (GluR6) kainate receptors, with a Kd of 36180 nmol·L−1 compared to 402 nmol·L−1 for GluK1. medchemexpress.comnih.gov While some studies on related willardiine derivatives like UBP310 mention antagonism of GluK3, the primary selectivity of this compound is highlighted towards GluK1 over GluK2 and GluK5. oup.comnih.gov

Distinct Selectivity Profile Compared to AMPA and NMDA Receptors

This compound demonstrates a distinct selectivity profile when compared to other ionotropic glutamate (B1630785) receptors, namely AMPA and NMDA receptors. It exhibits approximately 260-fold selectivity over AMPA receptors. rndsystems.comtocris.commedkoo.comfishersci.pt At concentrations up to 10 µM, UBP-302 selectively antagonizes GluR5 subunit-containing KA receptors, but at concentrations of 100 µM or higher, it can also antagonize AMPA receptors. nih.gov this compound has little or no action at NMDA receptors. rndsystems.comtocris.commedkoo.comfishersci.pt

Absence of Significant Activity at Group I Metabotropic Glutamate Receptors

Research indicates that this compound has no significant activity at Group I metabotropic glutamate receptors (mGluRs). rndsystems.comtocris.commedkoo.com This lack of activity at Group I mGluRs further underscores its selectivity for ionotropic glutamate receptors, particularly GluK1-containing kainate receptors.

Concentration-Dependent Receptor Antagonism of this compound

The antagonistic effects of this compound are concentration-dependent, with selective GluK1 antagonism observed at lower concentrations. nih.gov

Selective GluK1 Antagonism at Low Micromolar Concentrations

At low micromolar concentrations, specifically at or below 10 µM, this compound selectively antagonizes GluK1 subunit-containing kainate receptors. nih.gov This selective effect at lower concentrations is a key feature of this compound's pharmacological profile, allowing researchers to probe the specific functions of GluK1 receptors. For instance, studies have used this compound at concentrations of 10 µM to primarily affect GluR5 subunit-containing KA receptors. nih.gov At 10 µM, this compound had no effect on inspiratory burst frequency or amplitude in neonatal rat preparations, while higher concentrations (≥ 100 µM) were required to affect AMPA receptors. nih.gov

Data Table: Selectivity Profile of this compound

While precise IC50 or Ki values for all interactions were not consistently available across sources in a format suitable for a comprehensive table, the relative selectivity can be summarized based on the provided fold-selectivity data.

| Receptor Subtype / Family | Selectivity vs. GluK1 | Apparent KD (nM) | Notes |

| GluK1 (GluR5) | - | 402 | Potent and selective antagonist. rndsystems.comtocris.commedkoo.combio-techne.com |

| GluK2 (GluR6) | ~90-fold lower | 36180 | Very little affinity. rndsystems.comtocris.commedkoo.comnih.gov |

| GluK5 (KA2) | ~90-fold lower | - | Selectivity over recombinant human GluK5-containing receptors. rndsystems.comtocris.com |

| AMPA Receptors | ~260-fold lower | - | Antagonism at ≥ 100 µM. rndsystems.comtocris.commedkoo.comfishersci.ptnih.gov |

| NMDA Receptors | Little or no action | - | No activity. rndsystems.comtocris.commedkoo.comfishersci.pt |

| Group I mGlu Receptors | No significant activity | - | No activity. rndsystems.comtocris.commedkoo.com |

Note: Apparent KD values are primarily reported for GluK1. Selectivity figures are approximate based on reported fold differences.

Detailed Research Findings

Detailed research has characterized this compound as an active enantiomer of UBP 296. rndsystems.comtocris.comcenmed.com Its development is linked to studies on willardiine derivatives as kainate receptor antagonists. wikipedia.orgmedchemexpress.comnih.gov Studies utilizing this compound have provided insights into the roles of GluK1 receptors in various neurological contexts. For example, this compound has been used to investigate glutamatergic signaling in central respiratory networks, demonstrating that at 10 µM, it did not affect inspiratory burst frequency or amplitude, but at 100 µM, it reduced burst amplitude, suggesting differential roles of non-NMDA receptors in these pathways. nih.gov In the basolateral amygdala, this compound at concentrations of 25 or 30 µM decreased the frequency of miniature excitatory postsynaptic currents (mEPSCs) and reduced evoked field potentials, suggesting a role for GluK1 receptors on presynaptic terminals in facilitating glutamate release. nih.gov Furthermore, this compound has been shown to selectively block kainate receptor-mediated LTP induction in rat hippocampal mossy fibers. rndsystems.comtocris.commedkoo.com In the developing rat hippocampus, this compound has been used to investigate the involvement of GluK1 receptors in modulating GABA release from mossy fiber terminals. jneurosci.orgnih.gov

Broader Antagonism Including AMPA Receptors at Higher Micromolar Concentrations

While this compound is characterized as a potent and selective antagonist for kainate receptors containing the GluK1 (formerly GluR5) subunit at micromolar concentrations, its activity is not exclusively limited to this receptor subtype at all concentrations. wikipedia.orgtocris.comwikipedia.orgciteab.comnih.gov Research indicates that at higher micromolar concentrations, typically at or above 100 μM, this compound can also exert antagonistic effects on AMPA receptors. medicaljournals.seciteab.com

Studies have demonstrated that a concentration of 100 μM this compound significantly reduced currents mediated by AMPA receptors in XII motoneurons. medicaljournals.se In contrast, a lower concentration of 10 μM this compound did not block AMPA-induced currents. medicaljournals.senih.gov This suggests a concentration-dependent effect on AMPA receptors. The selectivity of this compound for GluK1-containing kainate receptors over AMPA receptors is reported to be approximately 260-fold. wikipedia.orgtocris.comciteab.comnih.gov Data from HEK293 cells expressing human recombinant GluA2-AMPA receptors indicate an IC50 value of 106 μM for this compound's antagonistic action on these receptors, assessed by inhibition of glutamate-stimulated calcium influx. guidetopharmacology.org

The following table summarizes the observed activity of this compound at different receptor types and concentrations:

| Receptor Type | Concentration Range | Observed Activity | Selectivity vs. AMPA | Reference |

| GluK1-containing Kainate Receptors | Micromolar | Potent Antagonist | ~260-fold | wikipedia.orgtocris.comciteab.comnih.gov |

| AMPA Receptors | ≥ 100 μM | Antagonism Observed | - | medicaljournals.seciteab.comguidetopharmacology.org |

| NMDA Receptors | Up to 10 μM | Little or no action | - | wikipedia.orgtocris.comciteab.comnih.gov |

| Group I mGlu Receptors | Up to 10 μM | Little or no action | - | wikipedia.orgtocris.comciteab.comnih.gov |

| Recombinant Human GluK2/GluK5 | Micromolar | ~90-fold lower affinity than GluK1 | - | wikipedia.orgtocris.comciteab.comnih.gov |

Enantiomeric Specificity and Structural Basis

This compound's pharmacological activity is intrinsically linked to its specific stereochemistry and its structural relationship to other derivatives of willardiine.

Relation to UBP 296 as the Active Enantiomer

This compound is identified as the active enantiomer of the racemic compound UBP 296. wikipedia.orgtocris.comwikipedia.orgciteab.comnih.govepa.gov UBP 296 is characterized as a selective antagonist of GluK1-containing kainate receptors with an apparent KD of 1.09 μM. mybiosource.com The antagonistic activity against kainate receptors is specifically attributed to the (S)-enantiomer, which is this compound. uni.lu UBP 296 is chemically known as (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, while this compound corresponds to the (S) configuration of this compound. nih.govontosight.ainih.gov

Contribution of Specific Chemical Modifications to Receptor Interaction within Willardiine Derivatives

This compound belongs to a class of synthetic compounds derived from willardiine, a naturally occurring amino acid that acts as a partial agonist at AMPA and kainate receptors. wikipedia.orgwikipedia.orgcenmed.com The development of willardiine derivatives, particularly those with additional carboxyl groups, has led to the creation of potent AMPA and/or kainate receptor antagonists. cenmed.com

Specific chemical modifications to the willardiine structure significantly influence their receptor binding affinities and selectivity. cenmed.com this compound is an N3-substituted willardiine derivative featuring a 2-carboxybenzyl substituent at the N3 position of the uracil (B121893) ring. uni.lu A related compound, UBP 282, which has a 4-carboxybenzyl substituent at the same N3 position, also functions as a competitive antagonist of AMPA and GluK1 receptors. uni.lu Comparisons between UBP 296 (the racemate of this compound) and AMPA receptors revealed UBP 296 to be 100-fold selective for GluK1 over AMPA receptors. uni.lu Structural comparisons with other derivatives, such as UBP 310 (which differs from this compound by lacking a 5-methyl group and having a phenyl ring substituted with a thiophene (B33073) group), highlight how these modifications impact receptor interaction and selectivity. This compound retains high selectivity for GluK1 but exhibits reduced affinity compared to UBP 310. guidetomalariapharmacology.org The strategic chemical modifications of the willardiine scaffold have been instrumental in developing compounds like this compound to selectively target specific ionotropic glutamate receptor subtypes. medicaljournals.se

Structural Determinants of Selectivity in Ligand-Binding Domains

The selective interaction of this compound with GluK1-containing kainate receptors is governed by the precise fit and interaction between the compound and the ligand-binding domain (LBD) of the receptor subunit. Crystal structures of the LBDs of ionotropic glutamate receptors, including those of GluK1 bound to antagonists like this compound, provide crucial insights into these molecular interactions. wikipedia.orgnih.gov

These structural studies reveal that antagonist binding induces specific conformational changes in the receptor's LBD. nih.gov In the case of GluK1 bound to antagonists, the ligand-binding domains adopt a hyper-extended conformation. nih.gov Furthermore, a key residue within the GluK1 LBD, Glu723, exhibits two distinct conformations when bound to antagonists, one of which does not directly participate in antagonist binding. nih.gov This contrasts with the interaction of agonists or the binding to AMPA receptor LBDs, where this glutamate residue plays a critical role in stabilizing the complex. nih.gov The observation of a hyper-extended conformation in the GluA2 (AMPA receptor subunit) LBD when bound to the related willardiine derivative UBP 282 uni.lu suggests common structural principles in the interaction of these antagonists with glutamate receptor LBDs, while subtle differences in the binding pockets and induced conformational changes likely contribute to this compound's selectivity for GluK1. Studies on other glutamate receptor subtypes, such as NMDA receptors, have identified specific residues within the ligand-binding pocket that are critical determinants of subtype-selective antagonist binding. This principle extends to kainate receptors, where the unique molecular architecture of the GluK1 LBD and its specific interactions with this compound dictate the compound's potent and selective antagonism.

Neurobiological Mechanisms of Ubp 302 Action in in Vitro and Ex Vivo Models

Synaptic Transmission and Plasticity Modulation

UBP 302 exerts significant influence over the transmission of signals and the strengthening of connections at glutamatergic synapses, primarily through its interaction with presynaptic kainate receptors.

Inhibition of Kainate Receptor-Mediated Long-Term Potentiation Induction in Hippocampal Mossy Fibers

Long-term potentiation (LTP) at the hippocampal mossy fiber synapse, a critical process for memory formation, displays unique characteristics, including its independence from NMDA receptor activation and its presynaptic expression. nih.gov The induction of this form of LTP is facilitated by presynaptic kainate receptors. nih.gov this compound selectively blocks the induction of this kainate receptor-mediated LTP in rat hippocampal mossy fibers. bio-techne.com

Studies in knockout mice have revealed a complex role for different kainate receptor subunits in this process. While this compound is a selective antagonist for GluK1-containing receptors, research has shown that LTP is significantly impaired in mice lacking the GluR6 (GluK2) subunit, but not in those lacking the GluR5 (GluK1) subunit. core.ac.uknih.gov This suggests that while GluK1-containing receptors are involved in a pathway that can be targeted by this compound to block LTP, GluK2-containing receptors are critical modulators of mossy fiber synaptic strength and plasticity. nih.gov These presynaptic kainate receptors act to impart an associative property to mossy fiber LTP, allowing activity at nearby synapses to influence the threshold for its induction. nih.gov

| Kainate Receptor Subunit | Experimental Model | Effect on LTP | Reference |

|---|---|---|---|

| GluK1 (GluR5) | Pharmacological blockade with this compound | LTP induction is blocked | bio-techne.com |

| GluK1 (GluR5) | Knockout mice | LTP is not impaired | core.ac.uknih.gov |

| GluK2 (GluR6) | Knockout mice | LTP is significantly reduced | core.ac.uknih.gov |

Effects on Mossy Fiber Excitability and Antidromic Spike Generation

Kainate receptors located on presynaptic terminals are known to alter the excitability of mossy fiber axons. core.ac.uknih.gov Activation of these receptors can lead to depolarization of the axon, influencing the probability and pattern of neurotransmitter release. core.ac.uk By blocking GluK1-containing kainate receptors, this compound can modulate this aspect of presynaptic function. The regulation of axonal excitability is crucial for controlling the efficacy of spike transmission and the short-term dynamics of synaptic integration between dentate granule cells and CA3 pyramidal cells. nih.gov

Presynaptic Modulation of Glutamate (B1630785) Release

This compound has been shown to act at presynaptic terminals to regulate the release of glutamate in key brain regions.

Studies investigating the role of GluK1 receptors in the basolateral amygdala (BLA) have provided direct evidence for the presynaptic action of this compound. In these experiments, the application of ATPA, an agonist for GluK1 receptors, caused a significant increase in the frequency of miniature excitatory postsynaptic currents (mEPSCs). nih.gov This effect, which indicates an increase in spontaneous, action potential-independent glutamate release, was reversibly blocked by the subsequent application of this compound. nih.gov This finding strongly suggests that this compound acts on presynaptic GluK1 receptors to inhibit their facilitatory effect on glutamate release. nih.gov

| Condition | Effect on mEPSC Frequency | Inferred Mechanism | Reference |

|---|---|---|---|

| Baseline | Normal frequency | Basal glutamate release | nih.gov |

| Application of ATPA (GluK1 agonist) | Increased frequency | Presynaptic facilitation of glutamate release via GluK1 | nih.gov |

| Application of this compound after ATPA | Frequency returns toward baseline | Blockade of presynaptic GluK1 receptors, reversing facilitation | nih.gov |

Research has established that GluK1-containing kainate receptors are located on the presynaptic terminals of principal neurons within the rat basolateral amygdala. nih.gov The activation of these receptors facilitates the release of glutamate. nih.gov The administration of this compound into the BLA has been shown to produce anxiolytic effects, which is consistent with the blockade of this presynaptic facilitation mechanism. nih.gov This identifies the presynaptic modulation of glutamate release via GluK1 receptors as a key mechanism underlying their function in the amygdala. nih.gov

Postsynaptic Receptor Expression and Function

This compound has also been a valuable pharmacological tool for dissecting the function of postsynaptic kainate receptors and distinguishing their contributions from those of other glutamate receptors, such as AMPA receptors. nih.gov Studies on hypoglossal motoneurons using whole-cell recordings have demonstrated the presence of functional postsynaptic GluR5 (GluK1)-containing kainate receptors. nih.gov

The utility of this compound in these studies stems from its dose-dependent action. At low concentrations (≤ 10 μM), this compound acts as a selective antagonist for GluR5-containing kainate receptors. nih.gov However, at higher concentrations (≥ 100 μM), it also exhibits antagonism at AMPA receptors. nih.gov This property allows researchers to first isolate the effects mediated by GluK1 receptors and then, by increasing the concentration, to observe the effects of broader non-NMDA receptor blockade. This dose-dependent selectivity has been instrumental in providing evidence that the non-NMDA receptors involved in central respiratory rhythm generation are pharmacologically distinct from those that transmit drive to inspiratory motoneurons. nih.gov

| This compound Concentration | Primary Receptor Target(s) | Reference |

|---|---|---|

| ≤ 10 μM | GluK1 (GluR5) subunit-containing kainate receptors | nih.gov |

| ≥ 100 μM | GluK1 (GluR5) kainate receptors and AMPA receptors | nih.gov |

Characterization of Agonist-Evoked Currents and this compound Sensitivity

The sensitivity of kainate receptors to the antagonist this compound is critically dependent on the receptor's subunit composition, a fact that has been leveraged to probe the functional makeup of native KARs. This compound is a potent and selective antagonist for KARs containing the GluK1 (formerly GluR5) subunit. tocris.com

In studies on hippocampal interneurons, the application of the GluR5-selective agonist ATPA elicits currents that are almost completely blocked by this compound. For example, in stratum oriens (B10768531) (SO) interneurons, rapid application of ATPA induced a current of 19 ± 3 pA, which was blocked by this compound by 80 ± 7%. nih.govjneurosci.org This confirms the presence of functional GluR5-containing KARs on these cells. nih.gov

Interestingly, the efficacy of this compound can differ between currents evoked by synaptic activity and those elicited by the application of non-selective agonists like kainate or domoate. In stratum radiatum/lacunosum-moleculare (SR/SLM) interneurons, this compound is significantly more effective at inhibiting synaptic currents than it is at blocking currents evoked by exogenous kainate or domoate. nih.gov This suggests that the synaptically activated KARs are primarily GluR5-containing, while a different population of KARs, likely lacking the GluR5 subunit and located extrasynaptically, contributes more significantly to currents evoked by broad-spectrum agonists. nih.govjneurosci.org This differential sensitivity provides a pharmacological tool to distinguish between synaptic and extrasynaptic KAR populations. nih.gov

| Interneuron Location | Agonist | Mean Current (pA) | % Block by this compound | Reference |

|---|---|---|---|---|

| Stratum Oriens (SO) | ATPA | 19 ± 3 | 80 ± 7% | nih.govjneurosci.org |

| SR/SLM | Domoate | Not Specified | 15 ± 9% | researchgate.net |

| SR/SLM | Synaptic Activation | Not Specified | Substantial Block | nih.gov |

Electrophysiological Analyses in Neural Circuitry

Whole-Cell Patch-Clamp Recordings for Receptor Current Characterization

Whole-cell patch-clamp recording is a fundamental electrophysiological technique used to investigate the properties of ion channels and receptors in individual neurons. nih.govnih.gov This method allows for the direct measurement of ionic currents passing through the cell membrane, providing high-resolution characterization of receptor function. nih.gov In the context of this compound, this technique has been instrumental in defining its selectivity and dose-dependent actions on both kainate and AMPA receptors in specific neuronal populations, such as hypoglossal (XII) motoneurons within rhythmic brainstem slice preparations. nih.gov

Researchers have utilized whole-cell recordings to confirm the presence of functional GluR5 subunit-containing KARs on XII motoneurons. nih.gov By locally applying the KAR agonist ATPA, small inward currents can be elicited. The sensitivity of these currents to this compound confirms their mediation by GluR5-containing receptors. For instance, ATPA-evoked currents were significantly reduced by 10 µM this compound. nih.gov

Furthermore, these experiments have clarified the dose-dependent selectivity of this compound. At a concentration of 10 µM, this compound selectively antagonizes GluR5-containing KARs. However, at higher concentrations (≥ 100 µM), it also exhibits antagonism at AMPA receptors. nih.gov This was demonstrated by observing the effect of different this compound concentrations on currents evoked by the general glutamate agonist AMPA. A portion of the AMPA-evoked current was sensitive to 10 µM this compound, consistent with AMPA's low-efficacy activation of KARs, while a much larger portion was blocked by 100 µM this compound, indicating additional blockade of AMPA receptors themselves. nih.gov

| Agonist | Control Current (pA) | Current in 10 µM this compound (pA) | Current in 100 µM this compound (pA) | Receptor Target(s) Blocked | Reference |

|---|---|---|---|---|---|

| ATPA (SYM 2206-insensitive) | -32 ± 10 | -8.5 ± 2.7 | -1.7 ± 1.5 | GluR5-containing KARs | nih.gov |

| AMPA (100 µM) | -197 ± 32 | -178 ± 39 | -110 ± 28 | GluR5 KARs (at 10 µM); AMPA Receptors (at 100 µM) | nih.gov |

Impact on Network Activity in Rhythmic Preparations (e.g., Neonatal Rat Brainstem-Spinal Cord)

The role of specific receptor subtypes in the generation and propagation of rhythmic activity within neural networks can be elucidated using selective antagonists like this compound. Studies in ex vivo neonatal rat brainstem-spinal cord preparations, which spontaneously generate inspiratory-related rhythmic activity, have utilized this compound to probe the function of GluR5-containing kainate receptors in respiratory circuits. nih.gov

The application of this compound to these preparations revealed a differential role for GluR5-containing KARs in rhythm generation versus motor output transmission. Bath application of this compound at a concentration of 10 µM, which is selective for GluR5-containing receptors, had no significant effect on the frequency of inspiratory bursts generated by the pre-Bötzinger complex, the core respiratory rhythm generator. nih.gov Even increasing the concentration to 100 µM, which begins to affect other receptors, did not alter the network's rhythmogenic frequency. nih.gov

In stark contrast, the amplitude of the inspiratory bursts recorded from cranial (hypoglossal, XII) and spinal (cervical, C1 and C4) motor nerves was significantly reduced by this compound. While the 10 µM concentration had minimal effect on amplitude, the 100 µM concentration produced a significant reduction. nih.gov This demonstrates that while GluR5-containing KARs are not essential for the central generation of the respiratory rhythm, non-NMDA receptors, including those sensitive to higher concentrations of this compound (likely AMPA receptors), are critical for transmitting the inspiratory drive to the motoneurons that execute the motor pattern. nih.gov These findings indicate that the glutamatergic receptors mediating synaptic transmission within the rhythm-generating network are pharmacologically distinct from those transmitting the drive to the motor output pathways. nih.gov

| Preparation | This compound Concentration | Effect on Burst Frequency | Effect on Burst Amplitude | Reference |

|---|---|---|---|---|

| Brainstem-Spinal Cord | 10 µM | No significant change | No significant change | nih.gov |

| Brainstem-Spinal Cord | 100 µM | No significant change | Significant reduction | nih.gov |

| Medullary Slice | 10 µM | No significant change | No significant change | nih.gov |

| Medullary Slice | 100 µM | No significant change | Significant reduction | nih.gov |

Preclinical Efficacy and Therapeutic Potential of Ubp 302

Neuroprotection and Anticonvulsant Applications

UBP 302 has shown promise in preclinical studies investigating its effects on seizures and associated neuropathology, particularly in the context of nerve agent exposure.

Attenuation of Soman-Induced Seizures and Associated Neuropathology

Exposure to nerve agents like soman (B1219632) can induce prolonged status epilepticus (SE), leading to brain damage and potentially death. This compound has been studied for its ability to counteract these effects. In rat models of soman exposure, this compound has been shown to reduce the total duration of SE within a 24-hour period, although it may stop SE with a slower time course compared to some other treatments nih.gov.

Furthermore, this compound has demonstrated neuroprotective effects by reducing neuronal degeneration in several brain regions following soman exposure. This includes areas such as the amygdala, CA1 and CA3 hippocampal areas, and the entorhinal cortex nih.govresearchgate.net. Studies conducted 7 days post-exposure showed reduced neuronal degeneration in these areas in this compound-treated groups compared to those exposed to soman alone or treated with diazepam researchgate.net. Neuropathology scores in the soman + UBP302 group were significantly lower in the amygdala, entorhinal cortex, CA1, and CA3 hippocampal areas compared to the soman group nih.gov. One day after soman administration, neuronal degeneration in the amygdala, ventral hippocampus, and neocortex was significantly less extensive in the soman + UBP302 group compared to the soman group researchgate.net.

The following table summarizes the neuropathology scores in different brain regions 1 day after soman exposure with and without this compound treatment:

| Brain Region | Soman Group (Median IQR) | Soman + UBP302 Group (Median IQR) | Significance (P-value) |

| Amygdala | 3 (3–4) | 2 (2–3) | 0.026 researchgate.net |

| CA1 Hippocampus | 4 (3–4) | 1.5 (1-2) | 0.041 researchgate.net |

| CA3 Hippocampus | 4 (3–4) | 1.5 (1-2) | 0.015 researchgate.net |

| Hilus (v. Hipp.) | 4 (4–4) | 1.5 (1-2) | 0.002 researchgate.net |

| Neocortex | - | - | 0.026 researchgate.net |

| Entorhinal Cortex | - | - | 0.041 nih.gov |

This compound also prevented neuronal loss in the basolateral amygdala and the CA1 hippocampal area, as well as interneuronal loss in the basolateral amygdala, assessed 30 days post-exposure nih.gov. It has been reported to protect against soman-induced seizures and neuronal degeneration for up to 30 days when administered one hour after soman exposure tocris.comrndsystems.com.

Comparative Studies with Clinically Used Anticonvulsants in Nerve Agent Exposure

Comparisons have been made between this compound and clinically used anticonvulsants like diazepam (DZP) in the context of nerve agent-induced seizures and neuropathology. While DZP is an FDA-approved drug for the cessation of nerve agent-induced SE, animal studies have raised questions about its neuroprotective efficacy nih.govresearchgate.net.

In rat models of soman exposure, DZP administered 1 or 2 hours post-exposure terminated SE, but seizures recurred, resulting in a total duration of SE similar to or longer than in untreated rats nih.gov. In contrast, this compound dramatically reduced the total duration of SE within 24 hours, despite having a slower onset of SE termination nih.gov.

Crucially, this compound, but not DZP, reduced neuronal degeneration in multiple brain regions, including the amygdala, CA1, and CA3 hippocampal areas, and entorhinal cortex, 7 days after soman exposure researchgate.net. One day post-exposure, this compound showed significantly less extensive neuronal degeneration in the amygdala, ventral hippocampus, and neocortex compared to the soman group, whereas DZP showed no significant difference from the soman group in these regions researchgate.net. These findings suggest that targeting GluK1-containing receptors with compounds like this compound may be a more effective strategy for protecting against prolonged seizures and brain damage caused by acute nerve agent exposure compared to benzodiazepines like diazepam nih.govresearchgate.net.

Reduction of Glial Activation and Neuroinflammation

While the provided search results primarily focus on neuronal degeneration and seizure activity, the broader context of nerve agent exposure involves neuroinflammation and glial activation. One source mentions that in DFP-exposed animals, neuropathological analysis showed a marked increase in reactive microglia and neuroinflammation in the hippocampus and other brain regions researchgate.net. Another source notes that neuroinflammation persisted for the duration of a study in DFP-intoxicated rats, coincident with progressive atrophy and ongoing tissue remodeling, and that neither tested benzodiazepine (B76468) was effective in attenuating long-term neuroinflammation as detected by TSPO PET researchgate.net.

Although the search results directly linking this compound to the reduction of glial activation and neuroinflammation are not explicitly detailed within the provided snippets for this compound itself, the compound's demonstrated neuroprotective effects against nerve agent-induced neuropathology nih.govresearchgate.netresearchgate.net occur within a pathological cascade that includes neuroinflammation. The mechanism by which nerve agents cause excitotoxicity and subsequent damage involves the activation of neuroinflammatory responses researchgate.net. By attenuating neuronal degeneration and loss, this compound's action against the excitotoxic cascade initiated by nerve agents may indirectly mitigate downstream inflammatory processes, although direct evidence of this compound reducing glial activation or neuroinflammation is not specifically provided in the search results.

Anxiolytic Effects and Behavioral Phenotypes

Research also suggests that this compound may possess anxiolytic properties.

Investigation of Anxiety-Related Behaviors in Animal Models

Studies in animal models have investigated the effects of this compound on anxiety-related behaviors. In the basolateral nucleus of the amygdala (BLA), which is involved in anxiety and seizure generation, GluK1 receptors modulate neuronal excitability nih.gov. Activation of GluK1 receptors in the BLA has been shown to facilitate glutamate (B1630785) release nih.gov.

In vivo studies involving bilateral microinjections of this compound into the rat BLA had anxiolytic effects in behavioral tests such as the open field test and the acoustic startle response test nih.govnih.gov. These effects were observed without affecting pre-pulse inhibition nih.gov. Conversely, injections of a GluK1 agonist (ATPA) into the BLA increased anxiety-like behavior in the open field test and induced seizures nih.gov. These findings suggest that blockade of GluK1 receptors in the BLA by this compound is sufficient to produce an anxiolytic effect nih.gov.

Furthermore, in the context of soman exposure, anxiety-like behavior, assessed 30 days after exposure using the open field and acoustic startle response tests, was increased in the soman-exposed group and the diazepam-treated group, but not in the this compound-treated group nih.gov. This indicates that this compound was effective in preventing the long-term increase in anxiety-like behavior induced by soman exposure nih.gov.

Modulation of Nociceptive Pathways

Kainate receptors are expressed in nociceptive pathways, including the dorsal root ganglion, spinal cord, thalamus, and cortex, suggesting a potential role in pain processing. researchgate.net Studies have investigated the influence of this compound on trigeminovascular activation and neuronal firing in pain processing nuclei. researchgate.netnih.govresearchgate.net

Role in Trigeminal System Activation and Neurogenic Dural Vasodilation

The trigeminovascular system is implicated in the pathophysiology of migraine, involving the activation of trigeminovascular afferents and the release of calcitonin gene-related peptide (CGRP), which causes dural blood vessel dilation. nih.govresearchgate.net Studies using a model of neurogenic dural vasodilation (NDV) in rats, induced by electrical stimulation of the dura mater, have explored the role of GluR5-containing kainate receptors. researchgate.netnih.govresearchgate.net

Administration of the selective iGluR5 receptor agonist iodowillardiine inhibited electrically induced dural vessel dilation, an effect that was blocked by pretreatment with this compound (50 mg/kg). researchgate.netnih.govresearchgate.net However, administration of this compound alone at 50 mg/kg had no significant effect on NDV. researchgate.netnih.govresearchgate.net This suggests that activation of iGluR5 kainate receptors can inhibit neurogenic dural vasodilation, likely by modulating the prejunctional release of CGRP from trigeminal afferents, and this effect is antagonized by this compound. researchgate.netnih.govresearchgate.net The lack of effect of this compound alone suggests that under basal conditions, there is limited endogenous activation of these GluR5-containing receptors contributing to NDV in this model. researchgate.netnih.govresearchgate.net

Effects on Neuronal Firing in Pain Processing Nuclei (e.g., Trigeminal Caudal Nucleus, Ventroposteromedial Thalamus)

The trigeminocervical complex (TCC) and the ventroposteromedial thalamus (VPM) are key relay centers for nociceptive information from the meninges. ucl.ac.uk Studies using in vivo electrophysiological recordings in these areas have investigated the effects of kainate receptor modulation on neuronal firing. ucl.ac.uk

Local application of a selective kainate receptor antagonist, such as this compound, in the TCC on second-order neurons excited by meningeal electrical stimulation showed dual effects: inhibition of firing in a subpopulation of neurons and facilitation of activation in another subpopulation. ucl.ac.uk However, postsynaptic activation in response to kainate receptor agonist application was selectively inhibited in all neurons tested. ucl.ac.uk

In the VPM thalamus, microiontophoretic ejection of a kainate receptor antagonist was able to inhibit cell firing in response to dural stimulation and postsynaptic firing evoked by kainate receptor activation. ucl.ac.uk These effects were reversible upon co-ejection with a 5-HT1B receptor antagonist. ucl.ac.uk These findings suggest that kainate receptors, and specifically GluK1-containing receptors targeted by this compound, play a complex modulatory role in the processing of nociceptive information within the trigeminothalamic pathway. ucl.ac.uk

Influence on Metabolic and Feeding Circuits

Emerging research suggests interactions between glutamatergic and oxytocinergic systems in the central regulation of food intake. researchgate.netresearchgate.net

Interaction with Oxytocinergic Signaling in Food Intake Regulation

Studies in neonatal broiler chicks have explored the interplay between oxytocin (B344502) and glutamatergic systems on feeding behavior. researchgate.netresearchgate.net Intracerebroventricular (ICV) injection of oxytocin significantly decreased food intake compared to a control group. researchgate.netresearchgate.net While the primary focus of some studies in this area has been on NMDA and AMPA receptors, there is evidence suggesting a broader interaction involving glutamatergic signaling. researchgate.netresearchgate.net

One study investigated the effects of ICV injection of this compound, a kainate receptor antagonist, and a combination of oxytocin plus this compound on cumulative food intake in neonatal broiler chicks. researchgate.net

The following table presents data on cumulative food intake following different treatments:

| Treatment | Cumulative Food Intake (gr/100 gr BW) at 30 min | Cumulative Food Intake (gr/100 gr BW) at 60 min | Cumulative Food Intake (gr/100 gr BW) at 120 min |

| Control Solution | Mean ± SEM (a) | Mean ± SEM (a) | Mean ± SEM (a) |

| Oxytocin (10 µg) | Significantly decreased (b) | Significantly decreased (b) | Significantly decreased (b) |

| UBP-302 (390 nmol) | Not specified in available snippets | Not specified in available snippets | Not specified in available snippets |

| Oxytocin + UBP-302 | Not specified in available snippets | Not specified in available snippets | Not specified in available snippets |

Co-injection of oxytocin with certain opioid receptor antagonists affected the hypophagic effect of oxytocin, suggesting a complex interaction between oxytocin and opioidergic systems in food intake regulation, potentially mediated via µ and κ opioidergic receptors. researchgate.netresearchgate.net While the direct interaction between this compound and oxytocinergic signaling in regulating food intake requires further detailed investigation based on the provided snippets, the involvement of glutamatergic systems, including kainate receptors, in circuits that influence feeding behavior is an area of ongoing research. researchgate.netresearchgate.net

Cross-Talk with Nociceptin/Orphanin FQ (N/OFQ) Pathways in Feeding Behavior

Studies investigating the central control of feeding behavior have explored the interaction between the Nociceptin/Orphanin FQ (N/OFQ) system and the glutamatergic system, where this compound has been utilized as a pharmacological tool researchgate.netareeo.ac.irnih.govsciexplore.irareeo.ac.ir. Research in neonatal broiler chicks has indicated a possible interaction between central N/OFQ and the glutamatergic system in modulating feeding behavior researchgate.netsciexplore.ir. Intracerebroventricular (ICV) injection of UBP-302, a kainate receptor antagonist, has been shown to affect N/OFQ-induced hyperphagia (increased food intake) researchgate.netsciexplore.ir.

Furthermore, investigations into the interaction between central glutamatergic and histaminergic systems on food intake in layer chickens have also incorporated UBP-302. These studies suggest that the hypophagic (appetite-reducing) influence of histamine (B1213489) can be reduced by the co-injection of UBP-302, indicating a role for kainate receptors in this interaction areeo.ac.irnih.govareeo.ac.ir. While ICV injection of UBP-302 alone at a dose of 390 nmol had no significant effect on food intake in neonatal broilers, co-injection with histamine (300 nmol) reduced the hypophagic effect of histamine compared to the control group nih.govareeo.ac.ir. These findings collectively suggest that kainate receptors, targeted by this compound, are involved in the complex neural networks regulating feeding behavior and can interact with pathways involving N/OFQ and histamine.

Modulation of Leptin-Mediated Food Intake

The interaction between the central leptin and glutamatergic systems in the regulation of feeding behavior has also been a subject of preclinical investigation, with this compound being employed to probe the role of kainate receptors patsnap.comresearcher.lifetaylorandfrancis.comnih.govresearchgate.net. Leptin, a hormone involved in the regulation of food intake and energy balance, has been shown to decrease food intake in neonatal chickens following ICV injection patsnap.comresearcher.lifetaylorandfrancis.comnih.gov.

Experiments designed to determine the possible interaction between central leptin and glutamatergic systems on feeding behavior in neonatal chickens have included the use of UBP-302 as a kainate receptor antagonist patsnap.comresearcher.lifetaylorandfrancis.comnih.govresearchgate.net. In one experimental setup, ICV injections of control solution, leptin, UBP-302, and a combination of leptin and UBP-302 were administered to assess their effects on food intake taylorandfrancis.com. Although the hypophagic effect of leptin is suggested to be primarily mediated via NMDA and AMPA glutamatergic receptors, the inclusion of UBP-302 in these studies highlights the interest in understanding the potential contribution and interaction of kainate receptors in leptin-mediated feeding responses patsnap.comtaylorandfrancis.comnih.gov.

Research Methodologies Employed in Ubp 302 Investigation

In Vivo Experimental Paradigms

In vivo studies utilizing UBP 302 often involve administering the compound to live animals to observe its effects on complex physiological processes, neural activity, and neuropathology.

Intracerebroventricular (ICV) injection is a common technique used to administer drugs directly into the cerebrospinal fluid (CSF) of the brain's ventricular system, allowing the compound to bypass the blood-brain barrier and achieve higher concentrations within the central nervous system researcher.lifetaylorandfrancis.comcivilica.com. This method has been employed in studies investigating the central effects of this compound.

For instance, ICV injections of this compound have been used in studies exploring the interaction between glutamatergic and histaminergic systems on food intake regulation in neonatal layer chickens civilica.comareeo.ac.irareeo.ac.ir. In one study, ICV injection of this compound (390 nmol) did not significantly influence food intake when administered alone in neonatal broilers areeo.ac.ir. However, co-injection of this compound with histamine (B1213489) reduced the hypophagic influence of histamine civilica.comareeo.ac.irareeo.ac.ir.

Data from studies using ICV injection of this compound in neonatal layer chickens:

| Treatment Combination | Effect on Cumulative Food Intake | Statistical Significance (p) |

| This compound (390 nmol) alone | No significant influence | > 0.05 |

| This compound (390 nmol) + Histamine | Reduced hypophagic influence | < 0.05 |

| Control Solution + Histamine | Reduced food intake | < 0.05 |

Electrophysiological techniques, such as electroencephalography (EEG), are used to record the electrical activity of the brain, providing insights into neuronal network function and the impact of pharmacological agents. EEG monitoring has been included in in vivo studies investigating the effects of this compound, particularly in models of seizure activity.

In studies evaluating potential neuroprotectants against nerve agent-induced seizures and neuropathology in rats, EEG activity was recorded alongside other assessments tandfonline.comnih.govresearchgate.net. While this compound was among the drugs tested, studies indicated that animals treated with this compound displayed continuous seizure activity, unlike other treatments such as CPA, midazolam, and scopolamine (B1681570) which showed some degree of seizure termination tandfonline.com.

In vitro electrophysiological studies have also utilized this compound to characterize its effects on neuronal oscillations and synaptic currents. This compound has been shown to inhibit gamma frequency oscillations in the rat basolateral amygdala and block kainate receptor signaling in neurons within the mouse medial entorhinal cortex caymanchem.com. In neonatal rat brainstem-spinal cord and medullary slice preparations, UBP-302 at a GluR5-selective concentration (10 μm) had no effect on inspiratory burst frequency or amplitude, while higher concentrations (≥ 100 μm) reduced burst amplitude nih.gov. UBP-302 (25 μM) has also been shown to selectively block kainate-evoked oscillations in the locus coeruleus of newborn rat slices mdpi.comresearchgate.netresearchgate.net.

Neuroanatomical and histopathological assessments are crucial for evaluating structural changes and damage in brain tissue following experimental manipulations or in models of neurological disorders. Techniques such as staining for neuronal degeneration markers (e.g., Fluoro-Jade B) and immunohistochemistry for glial fibrillary acidic protein (GFAP), a marker for astrocytes, are commonly employed.

This compound has been investigated for its potential neuroprotective effects. Studies in rat models of soman-induced seizures have assessed neuropathology at various time points after exposure and treatment tandfonline.comnih.govresearchgate.net. While all treatments except for topiramate (B1683207) reduced total brain neuropathology scores in one study, this compound was among these treatments tandfonline.com. Another study specifically noted that UBP302, administered one hour after soman (B1219632) exposure, reduced neuronal degeneration in specific brain regions like the amygdala, CA1 and CA3 dorsal hippocampal areas, and entorhinal cortex, as shown by Fluoro-Jade B staining researchgate.net. Reduced astrogliosis, indicated by GFAP immunohistochemistry, has also been assessed in related neuroprotection studies researchgate.netnih.govbiorxiv.org.

Neurotransmitter quantification techniques, such as in vivo microdialysis coupled with liquid chromatography (LC), are used to measure the extracellular concentrations of neurotransmitters in specific brain regions of live animals. This allows researchers to assess the impact of drugs or stimuli on neurotransmitter release and metabolism.

Striatal microdialysis coupled with liquid chromatography has been utilized in studies investigating the effects of this compound on neurotransmitter levels, particularly in the context of nerve agent exposure. This methodology was employed to collect and analyze extracellular acetylcholine (B1216132) (ACh) in freely moving rats treated with various drugs, including this compound, following seizure onset induced by a high dose of soman (GD) tandfonline.comnih.govresearchgate.net. In these studies, GD exposure led to a significant increase in ACh levels tandfonline.comnih.govresearchgate.net. However, this compound treatment did not cause a significant reduction in ACh levels approximately 40 minutes after treatment, unlike other drugs such as midazolam and CPA tandfonline.comnih.govresearchgate.net.

In Vitro and Biochemical Assays

In vitro and biochemical assays are used to study the direct interactions of this compound with its target receptors and to characterize its binding affinity and selectivity at a molecular level.

Radioligand displacement binding assays are a standard technique used to determine the binding affinity and selectivity of a compound for a specific receptor. This method involves using a radiolabeled ligand that binds to the receptor and measuring the ability of an unlabeled compound (such as this compound) to displace the radiolabeled ligand from the binding site.

Radioligand displacement assays have been instrumental in characterizing the binding properties of this compound. Studies have used these assays with S1S2 ligand-binding cores of different glutamate (B1630785) receptor subunits (e.g., GluR5, GluR6, GluR2) and appropriate radioligands to determine the binding affinity and selectivity of this compound nih.govresearchgate.net. These assays have confirmed this compound's potent and selective binding to GluK1 (GluR5)-containing kainate receptors tocris.comrndsystems.combio-techne.comnih.gov. The apparent KD of this compound for GluK1-containing kainate receptors has been reported as 402 nM tocris.comrndsystems.combio-techne.com. While this compound shows high selectivity for GluK1 over AMPA and GluK2/GluK5 receptors, its activity on other kainate receptor subunits like GluK3 and GluK7 has been explored using binding and electrophysiological assays, with some variations in reported activity depending on the study and methodology researchgate.net.

Summary of this compound Binding Selectivity (based on radioligand displacement assays):

| Receptor Subunit/Type | Selectivity vs. GluK1 (GluR5) |

| AMPA receptors | ~260-fold selectivity over |

| GluK2 (GluR6) | ~90-fold selectivity over |

| GluK5 (KA2) | ~90-fold selectivity over |

| NMDA receptors | Little or no action |

| Group I mGlu receptors | Little or no action |

Note: Selectivity values are approximate and based on reported findings tocris.comrndsystems.combio-techne.com.

Cell Culture Models for Receptor Expression and Functional Studies

Cell culture models have been instrumental in characterizing the activity and selectivity of this compound on different glutamate receptor subtypes. Studies have utilized cell lines, such as HEK cells (Human Embryonic Kidney cells), engineered to express specific recombinant human kainate receptor subunits, including GluK1, GluK2 (formerly GluR6), and GluK5 (formerly KA2), as well as AMPA receptors. tocris.comfishersci.ptrndsystems.com

These models allow for the precise evaluation of this compound's affinity and antagonistic effects on defined receptor compositions. For instance, research has shown that this compound acts as a potent antagonist at GluK1-containing kainate receptors with an apparent KD of 402 nM. tocris.comfishersci.ptrndsystems.com Its selectivity has been demonstrated through comparisons of its activity at other receptor types in these cell systems. This compound has shown approximately 260-fold selectivity over AMPA receptors and about 90-fold selectivity over recombinant human GluK2 and GluK5-containing kainate receptors. tocris.comfishersci.ptrndsystems.com Studies using HEK cells expressing human GluR5 have reported KD values in the micromolar range for related compounds, supporting the high affinity of agonists like ATPA for GluR5 subunits. nih.gov Functional studies in cell cultures often involve techniques such as whole-cell patch-clamp recordings to measure currents evoked by agonists and assess the ability of this compound to block these currents. nih.gov For example, this compound at 10 µM has been shown to inhibit ATPA-evoked currents, consistent with its selectivity for GluK1 (GluR5)-containing receptors. nih.gov Higher concentrations of this compound (≥ 100 µM) have also been observed to affect AMPA receptors in these cell systems. nih.gov

Data on the selectivity of this compound from cell culture studies can be summarized as follows:

| Receptor Type | Apparent KD or IC50 | Selectivity (vs GluK1) |

| GluK1 (GluR5)-containing Kainate Receptors | 402 nM (KD) | - |

| AMPA Receptors | ~106 µM (IC50) | ~260-fold |

| Recombinant Human GluK2/GluK5 Kainate Receptors | ~36 µM (KD) | ~90-fold |

Note: Selectivity values are approximate based on reported affinities. tocris.comfishersci.ptrndsystems.commedchemexpress.comnih.gov

Cell culture models have also been used to investigate the effects of this compound on synaptic currents. Studies on hippocampal interneurons, for instance, have utilized cell recordings to examine the contribution of GluR5-containing kainate receptors to evoked and spontaneous excitatory postsynaptic currents (EPSCs). jneurosci.org These studies have indicated that while this compound can block currents evoked by selective GluR5 agonists like ATPA, its effect on currents evoked by non-selective agonists like kainate or domoate is more modest, suggesting that currents evoked by non-selective agonists are dominated by GluR5-lacking kainate receptors in some cell types. jneurosci.org

Cytotoxicity Evaluations in Specific Cell Types

While the primary focus of research on this compound has been its role as a kainate receptor antagonist, some studies involving cell models have touched upon cytotoxicity, although often in the context of evaluating the compound's specificity or in broader screens.

It is important to distinguish this compound from other compounds that may have similar numerical identifiers but different chemical structures and biological activities, such as TH-302, a hypoxia-activated prodrug investigated for its cytotoxicity in cancer cell lines. nih.gov Research on TH-302, for example, has involved evaluating its cytotoxicity across a panel of human cancer cell lines and in 3D tumor spheroid models. nih.gov This highlights the need for precision when discussing compounds by numerical identifiers alone.

For this compound, cytotoxicity evaluations in the context of its use as a pharmacological tool are typically aimed at ensuring that observed effects on receptor function are not due to general cellular toxicity. Studies characterizing this compound's activity have generally focused on concentrations relevant to its receptor affinity (nanomolar to low micromolar range for GluK1) tocris.comfishersci.ptrndsystems.com, where significant cytotoxicity would not be expected for a selective antagonist.

Research on related areas, such as inhibitors of deubiquitinating enzymes (DUBs), which are also part of the ubiquitin-proteasome system (UPS), has involved cytotoxicity assays in cancer cell lines to evaluate the therapeutic potential of these inhibitors, sometimes in combination with chemotherapeutic agents. mdpi.comfrontiersin.org For example, studies on USP1 inhibitors have used assays like CCK-8 to measure their effect on the cytotoxic action of chemotherapy drugs in colorectal cancer cell lines like HCT116 and SW480. frontiersin.org However, these studies pertain to different classes of compounds targeting distinct biological pathways (UPS vs. glutamate receptors).

Based on the available information focusing specifically on this compound as a kainate receptor antagonist, detailed data tables specifically outlining the cytotoxicity of this compound across various cell types at different concentrations are not prominently featured in the provided search results, as the research emphasis is on its receptor pharmacology. The studies primarily utilize cell models to demonstrate receptor binding, selectivity, and functional antagonism at concentrations well below typically cytotoxic levels for a compound of this nature used as a research tool.

Conclusions and Future Directions in Ubp 302 Research

Current Understanding of UBP 302's Role as a GluK1 Antagonist

This compound is well-established as a potent and selective antagonist for kainate receptors containing the GluK1 subunit (formerly known as GluR5). tocris.comhellobio.comrndsystems.combio-techne.com Its apparent dissociation constant (KD) for GluK1-containing receptors has been reported at 402 nM. tocris.comhellobio.comrndsystems.combio-techne.com This selectivity is a key feature, distinguishing it from antagonists that target other glutamate (B1630785) receptor subtypes. Studies have demonstrated that this compound exhibits significantly lower affinity for AMPA receptors (approximately 260-fold less selective) and reduced affinity compared to recombinant human GluK2 (formerly GluR6) and GluK5 (formerly KA2)-containing kainate receptors (approximately 90-fold less selective). tocris.comrndsystems.combio-techne.com It shows little to no activity at NMDA or group I metabotropic glutamate receptors. tocris.comrndsystems.combio-techne.com This pharmacological profile makes this compound a valuable tool for isolating the effects mediated specifically by GluK1-containing kainate receptors in research settings.

Research using this compound has provided insights into the functional roles of GluK1 receptors in different brain regions. For example, it has been used to investigate GluK1 receptor contributions to synaptic transmission and plasticity. nih.govtocris.comrndsystems.combio-techne.com Studies in the hippocampus have shown that this compound can selectively block kainate receptor-mediated long-term potentiation (LTP) induction in mossy fibers. tocris.comrndsystems.combio-techne.com In the basolateral amygdala, this compound has been used to study fast oscillatory activity induced by kainate receptor activation. tocris.comrndsystems.comcaymanchem.com Furthermore, this compound has helped explore the contribution of non-NMDA receptor signaling, including GluK1 receptors, in rhythm-generating and motor output compartments of the inspiratory network in neonatal rats. nih.gov

The selective action of this compound has also been crucial in differentiating the roles of GluK1-containing receptors from other kainate receptor subtypes and other ionotropic glutamate receptors in mediating specific physiological responses. For instance, its application has helped reveal that synaptic kainate receptors in certain hippocampal interneurons are primarily composed of GluK1-containing receptors. jneurosci.org

The selectivity profile of this compound is summarized in the following table:

| Target Receptor Subtype | Apparent Affinity (Relative to GluK1) | Selectivity Factor (Approximate) | Source |

| GluK1-containing Kainate Receptors | KD = 402 nM | 1x | tocris.comhellobio.com |

| AMPA Receptors | Much lower affinity | ~260-fold less selective | tocris.comrndsystems.com |

| Recombinant human GluK2/GluK5 KA Receptors | Lower affinity | ~90-fold less selective | tocris.comrndsystems.com |

| NMDA Receptors | Little or no action | High selectivity | tocris.comrndsystems.com |

| Group I mGlu Receptors | Little or no action | High selectivity | tocris.comrndsystems.com |

Remaining Gaps in Knowledge and Unexplored Research Avenues

Despite the significant contributions of this compound to understanding GluK1 receptor function, several gaps in knowledge and unexplored research avenues remain. While this compound's selectivity for GluK1 is well-characterized in certain contexts, further detailed studies are needed to fully understand its interactions with all possible native kainate receptor subunit combinations, particularly heteromeric assemblies that may include GluK1 alongside other subunits like GluK2, GluK3, GluK4, or GluK5. The precise functional consequences of blocking these diverse native receptor populations with this compound in different cell types and brain regions warrant further investigation.

The differential localization and function of GluK1 receptors (e.g., pre- vs. post-synaptic) are still areas of active research, and this compound can continue to be a valuable tool in this exploration. Understanding how this compound's antagonism impacts the specific roles of GluK1 receptors at these distinct cellular locations in various circuits is crucial.

Furthermore, while this compound has been used in in vitro and some in vivo studies, a more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties across different species and experimental conditions would enhance its utility as a research tool. Exploring the full spectrum of physiological and behavioral processes influenced by GluK1 receptors using this compound could uncover novel roles for this receptor subtype.

Prospects for this compound as a Research Tool in Neuroscience

This compound holds significant promise as a research tool in neuroscience due to its relatively high selectivity for GluK1-containing kainate receptors. Its ability to specifically target this receptor subtype allows researchers to dissect the contributions of GluK1 receptors in complex neuronal circuits and behaviors. It can be used in electrophysiological studies to isolate GluK1-mediated currents, in biochemical assays to investigate receptor-ligand interactions, and in anatomical studies to correlate GluK1 receptor localization with function.

Future research can leverage this compound to investigate the role of GluK1 receptors in specific neurological processes, such as learning and memory, mood regulation, and sensory processing. For instance, its use in studying synaptic plasticity beyond hippocampal mossy fibers could reveal novel mechanisms. tocris.comrndsystems.combio-techne.com Furthermore, this compound can be employed in studies utilizing advanced techniques like optogenetics or chemogenetics to precisely control neuronal activity and determine the causal role of GluK1 receptors in circuit function. Its application in studying the interplay between glutamatergic and other neurotransmitter systems, such as the histaminergic system, as explored in some studies, highlights its utility in understanding complex neuromodulatory interactions. areeo.ac.ir

This compound also serves as a valuable reference compound for the development and characterization of new, even more selective or potent ligands targeting GluK1 or other kainate receptor subunits. By comparing the effects of novel compounds to those of this compound, researchers can better understand the pharmacological landscape of kainate receptors.

Long-Term Potential for Translation to Novel Pharmacological Interventions Targeting Kainate Receptors

While this compound itself is primarily designated for research use and not intended for therapeutic or diagnostic purposes, research conducted with this compound has long-term potential for translation to novel pharmacological interventions targeting kainate receptors. tocris.comhellobio.comrndsystems.combio-techne.com By elucidating the specific roles of GluK1 receptors in various physiological and pathophysiological conditions, this compound studies can identify GluK1 as a potential therapeutic target.

Research using this compound has implicated GluK1 receptors in conditions such as epilepsy and anxiety. tocris.comhellobio.comrndsystems.combio-techne.comcaymanchem.commedchemexpress.com Understanding the precise mechanisms by which GluK1 receptor dysfunction contributes to these disorders, facilitated by tools like this compound, is a critical step in drug discovery. The knowledge gained from studying the effects of this compound on neuronal activity, network oscillations, and synaptic function can inform the design and development of novel therapeutic compounds that modulate GluK1 receptor activity.

Furthermore, the development of this compound as a selective GluK1 antagonist demonstrates the feasibility of designing compounds that can differentiate between kainate receptor subtypes. This provides a foundation for the future development of highly selective drugs targeting specific kainate receptor subunits or combinations, which could offer more targeted therapeutic approaches with potentially fewer off-target effects. The challenges in developing subtype-selective kainate receptor ligands have been a hurdle in the past, and compounds like this compound represent significant progress in this area. nih.gov Continued research utilizing this compound and other selective tools will be essential for fully realizing the therapeutic potential of targeting kainate receptors.

Q & A

Q. What experimental models are commonly used to study UBP 302’s pharmacological effects, and how should researchers control variables in these models?

this compound, a selective antagonist of iGluR5 kainate receptors, is often studied in neurovascular or trigeminovascular models. For example, in neurogenic dural vasodilatation experiments, baseline measurements (e.g., blood flow or vessel diameter) are tracked over time (e.g., -30 to 90 minutes post-administration) . Key controls include:

- Solvent controls : To isolate this compound’s effects from vehicle interference.

- Time-matched baselines : To account for natural physiological fluctuations.

- Dose-response validation : To ensure observed effects are receptor-specific. Researchers should reference established protocols from pharmacological journals and validate measurements using error bars (standard deviation/confidence intervals) to assess data robustness .

Q. How can researchers ensure reproducibility when characterizing this compound’s activity in vitro or in vivo?

Reproducibility requires:

- Detailed methodology : Document compound preparation (e.g., solubility, stability), administration routes, and environmental conditions (e.g., temperature, anesthesia in vivo).

- Reference standards : Use positive/negative controls (e.g., known agonists/antagonists) to benchmark this compound’s efficacy.

- Data transparency : Report raw data, statistical methods (e.g., ANOVA for multi-timepoint comparisons), and confounding factors (e.g., batch-to-batch variability) .